N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
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Description
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a useful research compound. Its molecular formula is C23H16Cl2N2OS and its molecular weight is 439.35. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure, characterized by the presence of a thiazole ring and chlorophenyl groups, suggests a promising pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C23H16ClN2OS
- Molecular Weight : 420.56 g/mol
- CAS Number : 338957-19-0
The compound features a thiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of chlorine substituents enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.
Microorganism | Activity (MIC µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer efficacy of thiazole derivatives has been extensively studied. This compound has demonstrated selective cytotoxicity against various cancer cell lines.
In vitro studies have shown that this compound significantly decreases cell viability in A549 and Caco-2 cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance activity against specific cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains
- Cytotoxicity in Cancer Treatment
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-17-8-6-16(7-9-17)23-27-22(15-4-2-1-3-5-15)20(29-23)14-21(28)26-19-12-10-18(25)11-13-19/h1-13H,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTBDCCEDUITOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.